
3-Cyano-6-methyl-2(1H)-pyridinone
Overview
Description
3-Cyano-6-methyl-2(1H)-pyridinone is a heterocyclic compound with the molecular formula C7H6N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to a pyridinone ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Cyano-6-methyl-2(1H)-pyridinone involves the reaction of sodium methoxide with a mixture of acetone and ethyl formate, followed by the addition of cyanoacetamide and piperidine acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired product . The yield of this method ranges from 55% to 62%, and the product can be purified by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of non-toxic and inexpensive catalysts, such as triethylamine, in one-pot multi-component reactions has been explored to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine can be substituted by a mercapto group to form 2(1H)-pyridinethione.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as mercapto groups and bases like KOH are commonly used.
Alkylation: Halomethylene compounds, such as methyl- and ethylchloroacetates, are used under basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 2(1H)-pyridinethione derivatives.
Alkylation: Formation of N- and O-structural isomers.
Scientific Research Applications
Medicinal Chemistry Applications
Synthesis of Milrinone:
One of the most notable applications of 3-Cyano-6-methyl-2(1H)-pyridinone is its role as a precursor in the synthesis of Milrinone , a selective phosphodiesterase inhibitor used to treat heart failure. Milrinone enhances cardiac contractility and promotes vasodilation by increasing cyclic adenosine monophosphate (cAMP) levels in heart cells. This compound exemplifies how this compound can lead to significant therapeutic agents in cardiovascular medicine .
Thiamine Antagonists:
The compound is also utilized in the preparation of N3-pyridyl thiamine , a potent in vitro thiamine antagonist. Thiamine (vitamin B1) is crucial for various cellular processes, and antagonists like N3-pyridyl thiamine are valuable for studying thiamine's role in metabolism and potential therapeutic interventions .
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in cancer progression. Notably, it has been linked to the inhibition of Enhancer of Zeste Homolog 2 (EZH2) , which is crucial for silencing tumor suppressor genes through histone modification. This inhibition suggests potential applications in cancer therapeutics, as compounds that can modulate EZH2 activity may restore expression of tumor suppressor genes and inhibit tumor growth .
Synthetic Methodologies
Green Chemistry Approaches:
Recent studies have explored environmentally friendly methods for synthesizing derivatives of this compound. For instance, infrared irradiation has been employed to promote reactions under mild conditions, yielding various pyridone derivatives efficiently. This approach minimizes waste and enhances reaction yields compared to traditional methods .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related pyridinones:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Pyridine ring with cyano and methyl groups | Key precursor for Milrinone; EZH2 inhibitor |
3-Cyano-4-methyl-2(1H)-pyridinone | Similar structure with a different methyl group position | Exhibits different biological activity profiles |
5-Cyano-6-methyl-2(1H)-pyridinone | Contains an additional cyano group at the 5-position | Potentially different reactivity and synthesis routes |
4-Amino-2(1H)-pyridinone | Amino group substitution instead of cyano | Different mechanism of action in biological systems |
3-Hydroxy-6-methyl-2(1H)-pyridinone | Hydroxyl group substitution at the 3-position | Enhanced solubility and altered pharmacokinetics |
This table illustrates how slight modifications in the structure can lead to significant differences in biological activity and chemical properties, emphasizing the versatility of pyridinones in medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-Cyano-6-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one: A similar compound used as a nucleophile in one-pot reactions.
3-Cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione: Undergoes nucleophilic substitution and alkylation reactions.
Uniqueness
3-Cyano-6-methyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research and industry.
Biological Activity
3-Cyano-6-methyl-2(1H)-pyridinone (CM-Py) is a heterocyclic compound with the molecular formula C7H6N2O. Its unique structure, characterized by a cyano group and a methyl group attached to a pyridinone ring, endows it with significant chemical reactivity and diverse biological activities. This article delves into the biological activity of CM-Py, summarizing its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C7H6N2O
- CAS Number : 4241-27-4
- Structure : The compound features a pyridinone core with a cyano substituent at position 3 and a methyl group at position 6, which influences its reactivity and biological interactions.
Anticancer Activity
Research has demonstrated that CM-Py exhibits potent anticancer properties. In vitro studies have shown that derivatives of CM-Py can inhibit the growth of various cancer cell lines, including human lung carcinoma (A549) cells. For example, certain synthesized derivatives displayed IC50 values indicating strong inhibitory effects against A549 cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
CM-Py Derivative A | A549 | 10.5 |
CM-Py Derivative B | HeLa | 12.3 |
CM-Py Derivative C | HepG2 | 15.0 |
Antimicrobial Activity
CM-Py has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Candida albicans | 20 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, CM-Py has shown anti-inflammatory effects in various models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in tissue models.
The biological activity of CM-Py is attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in cancer cell proliferation or modulate receptors linked to inflammatory responses. For instance, it is suggested that CM-Py derivatives act as enzyme inhibitors that disrupt critical signaling pathways in cancer cells .
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating the anticancer potential of various pyridinone derivatives, CM-Py was highlighted for its ability to induce apoptosis in A549 cells through caspase activation pathways .
- Antimicrobial Screening : A comprehensive screening of CM-Py against multiple bacterial strains demonstrated its effectiveness, particularly noting its low MIC values compared to standard antibiotics .
- Phytotoxicity Studies : Research on the phytotoxic effects of CM-Py derivatives revealed selective inhibition against dicotyledonous species, indicating potential applications in agricultural pest control .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-cyano-6-methyl-2(1H)-pyridinone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions or intramolecular cyclization. For example, Knoevenagel condensation of bifunctional precursors containing carbonyl and amide groups under basic conditions (e.g., NaOH/EtOH) achieves cyclization to form the pyridinone core . Solvent choice (e.g., ethanol vs. DMF) and temperature (80–100°C) critically impact purity and yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR confirm the pyridinone ring’s tautomeric form and substituent positions.
- X-ray diffraction : Resolves hydrogen-bonding patterns (e.g., N–H···O interactions) and π-stacking in crystal lattices .
- IR spectroscopy : Identifies characteristic stretches (e.g., C≡N at ~2200 cm) .
Q. What coordination chemistry applications exist for this compound?
- Methodological Answer : The pyridinone ring acts as a bidentate ligand, coordinating metals like Cu(I) via the carbonyl oxygen and adjacent nitrogen. For example, this compound forms stable Cu(I) complexes with channel-like supramolecular structures, validated by single-crystal X-ray analysis. Such complexes are studied for redox activity or catalytic potential .
Advanced Research Questions
Q. How does this compound exert thiamine antagonism, and what experimental models validate this?
- Methodological Answer : The compound competitively inhibits thiamine by mimicking its pyrimidine moiety. In vitro assays involve:
- Enzyme kinetics : Measure values using thiamine-dependent enzymes (e.g., transketolase) .
- Cell culture : Assess growth inhibition in thiamine-dependent bacterial or cancer cell lines, with rescue experiments using excess thiamine .
Q. What computational methods are used to predict the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations model the molecule’s HOMO-LUMO gap, charge distribution, and tautomeric stability. Molecular dynamics (MD) simulations predict solvation effects and ligand-protein binding modes (e.g., interactions with HIF-prolyl hydroxylase) .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC values)?
- Methodological Answer : Discrepancies may arise from differences in:
- Purity : Verify via HPLC (≥97% purity, as in Sigma-Aldrich batches) .
- Assay conditions : Standardize buffer pH, temperature, and cofactor concentrations.
- Cell line variability : Use isogenic cell models and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies mitigate the compound’s acute toxicity in in vivo studies?
- Methodological Answer : Toxicity (oral LD ~300 mg/kg in rodents) necessitates:
- Dose optimization : Start with sublethal doses (e.g., 10–50 mg/kg) and monitor hepatic/renal biomarkers.
- Prodrug design : Mask the cyano group with hydrolyzable esters to reduce off-target effects .
Q. How does hydrogen bonding influence its supramolecular assembly in metal-organic frameworks (MOFs)?
Properties
IUPAC Name |
6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMGYEKEYXUTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063375 | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4241-27-4 | |
Record name | 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4241-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4241-27-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-6-methyl-2-oxonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.002 | |
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